N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a 3,4-dichlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 3-position of the indole ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cholinesterase or acetylcholinesterase (ache) .
Mode of Action
Carbamate pesticides, which are structurally similar to N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . A cholinesterase inhibitor suppresses the action of acetylcholine esterase .
Pharmacokinetics
Similar compounds have been found to selectively induce apoptosis in a panel of human leukemic cancer cell lines .
Result of Action
this compound has been found to exert broad cytostatic and cytotoxic activity against a variety of cancer cell lines . It selectively induces apoptosis in these cells .
Action Environment
Similar compounds have been synthesized via reaction with 3,4-dichlorobenzyl chloride , suggesting that the synthesis environment may play a role in the compound’s properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide typically involves the reaction of 3,4-dichlorobenzylamine with indole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted indole derivatives.
Oxidation Reactions: Formation of oxindole derivatives.
Reduction Reactions: Formation of amine derivatives
Scientific Research Applications
Chemistry: N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has shown affinity towards specific biological targets, making it a candidate for drug development .
Industry: The compound is also explored for its potential use in the development of new materials with unique properties, such as polymers and coatings .
Comparison with Similar Compounds
- 2-(3,4-dichlorobenzyl)-1H-benzimidazole
- 3,5-dichlorobenzamide derivatives
- N-[4-(4′chlorophenyl)thiazol-2-yl]thiosemicarbazide
Comparison: N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide is unique due to its specific structural features, such as the indole ring and the 3,4-dichlorobenzyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds. For instance, the presence of the indole ring may enhance its ability to interact with biological targets, making it a more potent candidate for drug development .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-13-6-5-10(7-14(13)18)8-20-16(21)12-9-19-15-4-2-1-3-11(12)15/h1-7,9,19H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHLWBFZDNDNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.